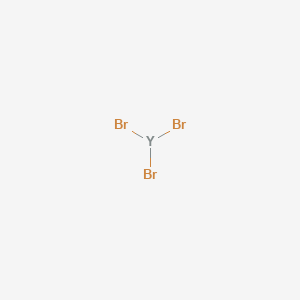

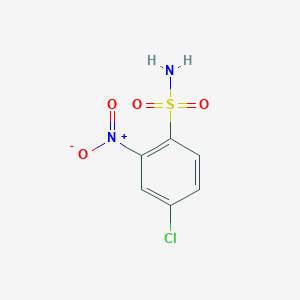

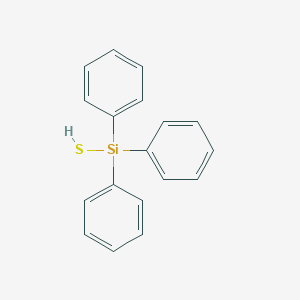

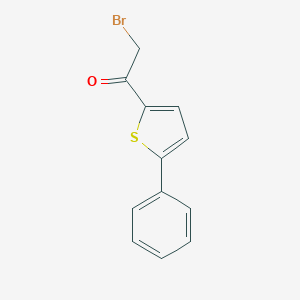

2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone

Vue d'ensemble

Description

Synthesis Analysis The synthesis of similar brominated compounds often involves halogenation reactions. For instance, α-bromo chalcones containing a thiophene ring are prepared by condensing 1-(thien-3-yl)ethanone with aromatic aldehydes, followed by bromination with bromine (Budak & Ceylan, 2009). This methodology can be adapted for synthesizing 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis Molecular structure analysis typically involves computational and spectroscopic methods to determine the geometry, electronic distribution, and interactions within a molecule. For compounds with similar complexity, techniques such as FT-IR, NMR, and X-ray crystallography are employed to elucidate their structure. For example, the molecular structure and vibrational assignments of related compounds have been investigated, revealing insights into their geometric and electronic features (Mary et al., 2015).

Applications De Recherche Scientifique

Synthesis and Characterization

2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone and its derivatives have been synthesized and characterized, indicating its utility in creating α-bromo chalcones containing 2-thiene ring. These compounds are prepared through condensation reactions followed by bromination and dehydrobromination, showcasing their potential in chemical synthesis and modification for various applications (Budak & Ceylan, 2009).

Biomedical Applications

In biomedical research, derivatives of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone have been investigated for their biological activities. For instance, compounds synthesized from phenacyl bromide derivatives showed potential as cholinesterase inhibitors, suggesting applications in treating diseases related to the cholinergic system, such as Alzheimer's disease (Abu Mohsen et al., 2014).

Interaction with Amines

The compound's interaction with amines to synthesize di(2-thienyl)azolo[a]pyridinium derivatives indicates its versatility in forming complex heterocyclic compounds. These interactions and the subsequent formation of quaternary salts leading to cyclized products highlight its importance in the development of novel chemical entities with potential application in material science and pharmacology (Potikha et al., 2010).

Anti-inflammatory Activities

Additionally, the synthesis of novel thienochromene derivatives from related bromoethanone compounds demonstrates the compound's potential in creating anti-inflammatory agents. These synthesized compounds have shown promising anti-inflammatory activities, suggesting their use in developing new therapeutic agents for inflammation-related conditions (Ouf et al., 2015).

Anticancer and Antibacterial Applications

Further studies on novel thieno[2, 3-d]pyrimidines and their antibacterial activity, synthesized from related bromoethanone compounds, underline the potential of 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone derivatives in contributing to the development of new antimicrobial and anticancer drugs. These studies demonstrate the compound's utility in synthesizing structurally diverse molecules with significant biological activities (Salahuddin et al., 2009).

Safety And Hazards

No specific safety and hazard information for “2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone” was found.

Orientations Futures

There is no available information on the future directions of “2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone”.

Propriétés

IUPAC Name |

2-bromo-1-(5-phenylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrOS/c13-8-10(14)12-7-6-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIAFAJKOBVLGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379978 | |

| Record name | 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone | |

CAS RN |

10531-43-8 | |

| Record name | 2-Bromo-1-(5-phenyl-2-thienyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.